![molecular formula C22H23NO5 B15127926 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-O-allyl-L-homoserine is a derivative of the amino acid homoserine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyl group. This compound is primarily used in peptide synthesis and serves as a building block for the creation of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Fmoc-O-allyl-L-homoserine can be synthesized through a multi-step process involving the protection of the amino and hydroxyl groups of homoserine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The allyl group is then added to the hydroxyl group of homoserine using allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of N-Fmoc-O-allyl-L-homoserine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-O-allyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The allyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Epoxides: and from oxidation reactions.
Deprotected homoserine: from reduction reactions.
Substituted homoserine derivatives: from substitution reactions.
Applications De Recherche Scientifique
N-Fmoc-O-allyl-L-homoserine is widely used in scientific research, particularly in:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of N-Fmoc-O-allyl-L-homoserine involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The allyl group can be selectively removed or modified to introduce additional functional groups, allowing for the creation of diverse peptide structures .
Comparaison Avec Des Composés Similaires
N-Fmoc-O-allyl-L-homoserine is unique due to its dual protection with both Fmoc and allyl groups. Similar compounds include:
N-Fmoc-O-trityl-L-homoserine: Uses a trityl group instead of an allyl group for hydroxyl protection.
N-Fmoc-O-tert-butyl-L-homoserine: Uses a tert-butyl group for hydroxyl protection.
These similar compounds offer different protection strategies, allowing for selective deprotection and functionalization based on the specific requirements of the synthesis .
Propriétés
Formule moléculaire |
C22H23NO5 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C22H23NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,23,26)(H,24,25) |
Clé InChI |
AKJXDNFVBPKEBT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)
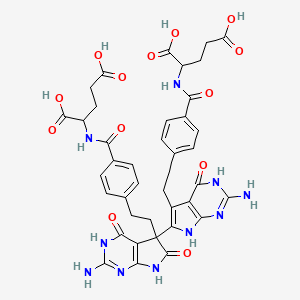
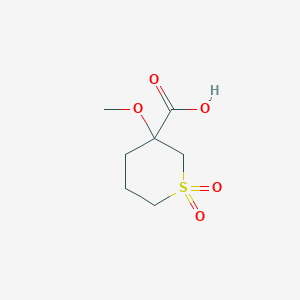
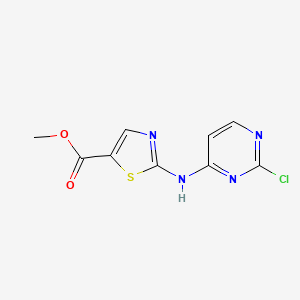



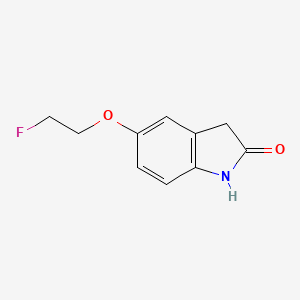
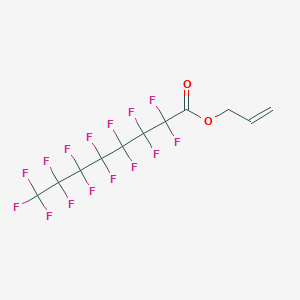


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)


